molecular formula C20H16N2O3 B14187439 N-benzyl-3-nitro-N-phenylbenzamide

N-benzyl-3-nitro-N-phenylbenzamide

Cat. No.: B14187439
M. Wt: 332.4 g/mol
InChI Key: NRIXJIPPSNLRIY-UHFFFAOYSA-N
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Description

N-Benzyl-3-nitro-N-phenylbenzamide (CAS 1011575-16-8) is a synthetic organic compound with the molecular formula C₂₀H₁₆N₂O₃ and a molecular weight of 332.35 g/mol . This benzamide derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapies for neglected tropical diseases. Scientific studies have shown that this compound is part of a class of bisarylimidamides that function as potent DNA minor groove binders . These compounds exhibit strong, selective binding to the minor groove of AT-rich DNA, a characteristic feature of the kinetoplast DNA (kDNA) found in trypanosomatid parasites . As such, this compound and its structural analogs have demonstrated submicromolar inhibitory activity against kinetoplastid parasites, including Trypanosoma brucei (the causative agent of African sleeping sickness), Trypanosoma cruzi (which causes Chagas disease), and Leishmania donovani . The mechanism of action is believed to involve the disruption of kDNA, which is essential for parasite survival, by displacing High Mobility Group (HMG)-box-containing proteins from their DNA binding sites . This makes it a valuable chemical tool for probing mitochondrial function in parasites and for use in structure-activity relationship (SAR) studies aimed at optimizing antiprotozoal activity and selectivity . The compound has a predicted density of 1.3±0.1 g/cm³ and a high boiling point of 522.1±50.0 °C, indicating its thermal stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O3/c23-20(17-10-7-13-19(14-17)22(24)25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2

InChI Key

NRIXJIPPSNLRIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for N Benzyl 3 Nitro N Phenylbenzamide and Its Analogues

Amide Bond Formation Strategies

The formation of the amide bond between a carboxylic acid derivative and an amine is the key step in the synthesis of N-benzyl-3-nitro-N-phenylbenzamide. This can be achieved through several established and advanced methodologies.

A foundational method for creating benzamides is the acylation of an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride. The Schotten-Baumann reaction, first described in 1883, is a classic example of this approach. testbook.comvedantu.com This reaction typically involves the condensation of an acyl halide or anhydride (B1165640) with a primary or secondary amine in the presence of a base. testbook.comchemistnotes.com For the synthesis of this compound, this would involve reacting 3-nitrobenzoyl chloride with N-benzylaniline.

The Schotten-Baumann reaction is often performed under biphasic conditions, using an organic solvent (like dichloromethane (B109758) or diethyl ether) for the reactants and product, and an aqueous phase containing a base (such as sodium hydroxide) to neutralize the generated hydrochloric acid (HCl). testbook.comlscollege.ac.in This prevents the protonation of the amine, which would render it non-nucleophilic. testbook.com A typical procedure involves adding the acyl chloride to the amine in a basic solution and shaking the mixture vigorously. chemistnotes.com For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane, with triethylamine (B128534) added as the base. mdpi.com

Direct thermal condensation of carboxylic acids and amines is also possible but generally requires high temperatures (above 160 °C) to drive the dehydration, which can limit its use to less sensitive substrates. mdpi.com The primary challenge is the initial formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com

Table 1: Examples of Schotten-Baumann Reaction Conditions

AmineAcyl ChlorideBaseSolventKey FeatureReference
BenzylamineAcetyl chlorideAqueous BaseTwo-phase (water/organic)Classic example of amide synthesis. testbook.com testbook.comlscollege.ac.in
PhenethylamineBenzoyl chlorideAqueous BaseNot specifiedUsed in the synthesis of benzamide (B126). vedantu.com vedantu.com
Aniline (B41778)Benzoyl chloride10% aq. NaOHNot specifiedA standard example of the reaction. chemistnotes.com chemistnotes.com
2-(3-chlorophenyl)ethan-1-amine4-nitrobenzoyl chlorideTriethylamineDichloromethaneRapid amide bond formation. mdpi.com mdpi.com

Nucleophilic substitution is the fundamental mechanism underlying many benzamide syntheses. In the context of the Schotten-Baumann reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemistnotes.comiitk.ac.in This leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the stable amide bond. chemistnotes.com

Beyond the use of acyl chlorides, other electrophilic partners can be employed. The Houben-Hoesch reaction, for example, involves an electrophilic aromatic substitution with nitriles, which can be considered for the synthesis of the benzamide backbone, although it typically produces primary amides. nih.gov In some specialized cases, nucleophilic substitution can occur at an already formed amide. For this to happen, the amide's carbonyl oxygen must be activated, for example, by forming an acyl phosphate (B84403) intermediate with ATP. libretexts.org An amine can then attack the electrophilic carbon of the resulting carbon-nitrogen double bond. libretexts.org

The synthesis of N-substituted benzamide derivatives can also be achieved through nucleophilic substitution on different parts of the molecule. For example, one method involved the reaction of 3-bromo-3-(bromo(aryl)methyl)indolin-2-one with substituted anilines, proceeding through nucleophilic substitution and simultaneous elimination. researchgate.net

To overcome the limitations of high-temperature condensations and the often harsh conditions of using acyl chlorides, a vast array of coupling reagents has been developed. catalyticamidation.info These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. nih.gov This approach is central to modern amide synthesis, especially in medicinal chemistry and peptide synthesis. nih.gov

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov Other prominent reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). catalyticamidation.info These methods are highly efficient but suffer from poor atom economy, as they generate stoichiometric amounts of waste products. catalyticamidation.info For instance, a study on coupling electron-deficient amines found that a combination of EDC, DMAP, and a catalytic amount of HOBt provided excellent yields. nih.gov

Recent research has focused on developing catalytic direct amidation methods that are more atom-economical, generating only water as a byproduct. mdpi.comwalisongo.ac.id Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines at room temperature or slightly elevated temperatures. walisongo.ac.idorganic-chemistry.org These catalysts are thought to work by forming an acylborate intermediate. organic-chemistry.org Another approach involves using catalyticamidation.infotestbook.commdpi.com-Benzotriazin-4(3H)-ones as precursors, which undergo palladium-catalyzed denitrogenative cross-coupling with organometallic reagents to form ortho-substituted benzamides. acs.org

Table 2: Comparison of Common Amide Coupling Reagents

Reagent/SystemTypical ConditionsAdvantagesDisadvantagesReference
EDC/HOBtDMF or CH3CN, room temp.Widely applicable, good for electron-deficient amines. nih.govStoichiometric waste. catalyticamidation.info nih.gov
HATU/DIPEADMF, room temp.High efficiency, commonly used. nih.govStoichiometric waste, cost. catalyticamidation.info catalyticamidation.infonih.gov
Boric AcidToluene, elevated temp., Dean-Stark trapCatalytic, high atom economy. walisongo.ac.idRequires heat and water removal. walisongo.ac.id walisongo.ac.idorganic-chemistry.org
Thionyl ChlorideRefluxForms highly reactive acyl chloride. Harsh conditions, generates HCl and SO2. catalyticamidation.info

Catalytic Systems and Reaction Optimization

The development of catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of benzamide synthesis. These systems often employ Lewis acids or other novel catalytic species to activate the reactants.

Lewis acids are effective catalysts for a variety of organic transformations, including amide bond formation. They function by coordinating to the carbonyl oxygen of the carboxylic acid (or ester), increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.

Several Lewis acids have been shown to catalyze amidation. For example, ZnBr2 and FeCl3 (10 mol%) can catalyze the oxidation of benzylamines to the corresponding amides using TBHP as the oxidant under mild conditions. rsc.org Titanium tetrafluoride (TiF4) has been reported as an efficient catalyst (5-10 mol%) for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene. rsc.org The proposed mechanism involves the cleavage of the intermediate ammonium salt in refluxing toluene, followed by the amine attacking the titanium-complexed carbonyl carbon. rsc.org Iridium–Lewis acid bifunctional catalysts have also been developed for highly selective C–H borylation of amides, showcasing the advanced applications of Lewis acids in modifying amide-containing structures. acs.org

To improve catalyst recovery and simplify product purification, catalysts can be immobilized on solid supports. Ionic liquids (ILs) have been used as supports for catalysts in amidation reactions. researchgate.net Immobilized ionic liquids combine the advantages of ILs (e.g., high thermal stability) with the ease of separation of solid-supported catalysts. researchgate.net For instance, a Brønsted acidic dicationic ionic liquid (DIL) immobilized on silica-coated iron oxide nanoparticles has been used as a recyclable catalyst for synthesizing pyrazole (B372694) derivatives. nih.gov The catalytic activity of such systems can be influenced by the structure of the ionic liquid's anion and cation. researchgate.netresearchgate.net

Ferric(III) chloride (FeCl3) is an inexpensive, readily available, and effective Lewis acid catalyst for amidation. It has been used to catalyze the direct amidation of esters under solvent-free conditions, proving effective for a range of amine and ester substrates with a catalyst loading of 15 mol%. nih.gov Another protocol describes the use of catalytic FeCl3 in the presence of glacial acetic acid for the direct amidation of carboxylic acids with amines, particularly less nucleophilic anilines, in toluene. rsc.org This system is advantageous as it is catalytic and produces water-soluble byproducts, simplifying the isolation of the desired amide. rsc.org

Process Optimization Strategies Including Continuous Flow Reactors and Ultrasonic Irradiation

The optimization of synthetic processes for benzamides is critical for improving efficiency, safety, and scalability. Continuous flow chemistry and ultrasonic irradiation represent two key strategies in this endeavor.

Continuous Flow Reactors:

Ultrasonic Irradiation:

Ultrasonic irradiation is another powerful tool for accelerating chemical reactions, a field known as sonochemistry. This technique relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. rsc.orgchemrxiv.orgnih.gov This collapse generates transient, localized hotspots with temperatures reaching up to 5,000°C, pressures of about 1,000 atmospheres, and extremely high heating and cooling rates. rsc.orgnih.gov These extreme conditions can significantly enhance reaction rates and yields. In the context of amide synthesis, ultrasound has been used to prepare nano-sized metal-organic frameworks (MOFs) with amide functionalities, demonstrating its utility in creating structured materials. rsc.orgchemrxiv.orgnih.govnih.gov For reactions involving solid reagents or catalysts, ultrasound can continuously clean and activate the surface, preventing catalyst poisoning and ensuring consistent reactivity. nih.gov This method is often presented as a form of "green chemistry" as it can reduce reaction times, decrease the need for harsh conditions, and improve energy efficiency compared to conventional heating. nih.gov

Functional Group Transformations and Derivatization Approaches

The functional groups on the this compound core provide opportunities for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Reduction of Nitro Groups to Amino Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation in the derivatization of nitro-containing benzamides. This reduction must be selective to avoid affecting the amide functionality. Several methods are available to achieve this:

Catalytic Hydrogenation: This is a common method where hydrogen gas (H₂) is used with a metal catalyst such as palladium, platinum, or nickel (e.g., Raney Nickel) to reduce the nitro group to an amine. nih.gov

Metal/Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. nih.gov

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like zinc, hydrazine hydrate can selectively reduce aromatic nitro groups while leaving the amide group intact. acs.org

Sulfurated Sodium Borohydride (NaBH₂S₃): This reagent can reduce aromatic nitro compounds to the corresponding amines in high yields, showing excellent chemoselectivity by not affecting other sensitive groups like esters, nitriles, or halides that may be present in the molecule. acs.orgresearchgate.net

Trichlorosilane (B8805176) (HSiCl₃): A process using trichlorosilane in the presence of an organic base offers a highly chemoselective method for reducing nitro groups without reacting with other functional groups that might be susceptible to other hydrogenation processes. nih.gov

The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions. For instance, ortho-substituted nitro compounds sometimes show lower reactivity or yield due to steric hindrance. acs.org

Regioselective C-H Hydroxylation Strategies on Benzamide Cores

The direct hydroxylation of a C-H bond on an aromatic ring is a powerful tool for synthesizing phenol (B47542) derivatives. In the context of benzamides, the amide group can act as a directing group, guiding the hydroxylation to a specific position, typically the ortho position.

Ruthenium-Catalyzed Hydroxylation: Ruthenium complexes have been shown to catalyze the ortho-selective C-H bond hydroxylation of benzamides. Using an oxidant such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), well-defined ruthenium(II) carboxylate complexes can achieve this transformation with high efficiency, even at low catalyst loadings (e.g., 1.0 mol%). rsc.orgacs.org Inexpensive and user-friendly precursors like [RuCl₃(H₂O)n] can also be used. rsc.org For meta-substituted benzamides, the hydroxylation often occurs regioselectively at the less sterically hindered ortho C-H bond. rsc.org

Palladium-Catalyzed Hydroxylation: Palladium catalysts are also widely used for C-H functionalization. For benzylamines, a removable carboxybenzyl (Cbz) protecting group on the amine can act as a directing group to facilitate the ortho-hydroxylation of the benzyl (B1604629) ring. nih.gov Similarly, for benzaldehydes, a transient directing group can be employed to achieve ortho C-H hydroxylation in the presence of a palladium catalyst. acs.org These methods provide direct access to substituted phenols from simpler aromatic precursors. acs.org

Other Metal-Catalyzed Approaches: While ruthenium and palladium are prominent, other metals like iron and copper have also been explored for C-H hydroxylation. Iron-based catalysts, noted for being low-cost and less toxic, can catalyze the hydroxylation of arenes. nih.govrsc.org Copper catalysts, often used with hydrogen peroxide, can also effect C-H hydroxylation, with regioselectivity being influenced by directing groups and the electronic properties of the substrate. nih.gov

Catalyst SystemDirecting GroupPosition SelectivityKey Features
Ruthenium(II) Carboxylate / PhI(OAc)₂BenzamideOrthoHigh efficiency at low catalyst loading. rsc.orgacs.org
Palladium(II) Acetate / Transient GroupBenzaldehyde (via transient imine)OrthoAllows functionalization of weakly coordinating aldehydes. acs.org
Palladium(II) Acetate / Cbz-AmideBenzylamine (Cbz protected)OrthoUtilizes a removable directing group. nih.gov
Iron-based Catalysts / H₂O₂Undirected or with various ligandsVariesLow-cost, sustainable approach. nih.gov

N-Alkylation and N-Benzylation Procedures in Benzamide Synthesis

The synthesis of N,N-disubstituted amides like this compound requires the formation of a second bond to the amide nitrogen. This is typically achieved through N-alkylation or N-benzylation of a monosubstituted amide precursor.

Alkylation using Alcohols: A green and atom-economical approach involves the direct N-alkylation of primary amides with alcohols. This "borrowing hydrogen" methodology typically uses a transition metal catalyst, such as cobalt or ruthenium nanoparticles. rsc.org The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amide to form an N-acyliminium intermediate, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amide and water as the only byproduct. rsc.org

Alkylation using Alkyl Halides: The classical method for N-alkylation involves reacting the amide with an alkyl halide. Since amides are poor nucleophiles, they must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic amide anion. Phase-transfer catalysis (PTC) offers an alternative under milder conditions. For example, using potassium hydroxide (B78521) and potassium carbonate with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), N-alkylation can be achieved rapidly, sometimes with microwave irradiation to accelerate the reaction in solvent-free conditions. acs.org

Alkylation MethodAlkylating AgentCatalyst/BaseKey Features
Borrowing HydrogenAlcohols (e.g., Benzyl alcohol)Ruthenium or Cobalt NanoparticlesAtom-economical; water is the only byproduct. rsc.org
Nucleophilic SubstitutionAlkyl Halides (e.g., Benzyl chloride)Strong Base (e.g., NaH)Requires stoichiometric base to deprotonate the amide.
Phase-Transfer Catalysis (PTC)Alkyl HalidesKOH/K₂CO₃, TBABCan be performed under solvent-free or microwave conditions. acs.org

Spectroscopic Characterization and Structural Elucidation of N Benzyl 3 Nitro N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Although specific ¹³C NMR data for N-benzyl-3-nitro-N-phenylbenzamide is not available, examining related compounds provides a basis for predicting its spectral characteristics. For example, the ¹³C NMR spectrum of N-benzylbenzamide displays signals for the aromatic carbons and a distinct signal for the benzylic carbon. rsc.org The presence of the nitro group in this compound would influence the chemical shifts of the carbons in the 3-nitrophenyl ring, with the carbon attached to the nitro group showing a characteristic downfield shift.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. While HRMS data for this compound is not explicitly detailed in the search results, this technique would be crucial for confirming its molecular formula of C₂₀H₁₆N₂O₃. The calculated exact mass would be compared to the experimentally measured mass to verify the compound's identity with high confidence. For related compounds like N-phenylbenzamide, HRMS (ESI) has been used to determine its molecular formula as C₁₃H₁₂NO. rsc.org

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique coupled with a high-resolution mass analyzer. It is particularly useful for analyzing polar and large molecules. While specific ESI-TOF data for this compound is not provided, this method would be suitable for its analysis. bldpharm.com It would likely produce a prominent protonated molecular ion peak [M+H]⁺, which would further confirm the molecular weight of the compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the vibrational and electronic energy levels of a molecule, respectively, providing information about functional groups and conjugation.

SpectraBase provides a computed vapor phase infrared spectrum for N-benzyl-3-nitrobenzamide. spectrabase.com An experimental FT-IR spectrum of the related compound N-benzylbenzamide shows a strong C=O stretching band around 1645 cm⁻¹ and an N-H bending absorption near 1597 cm⁻¹. researchgate.net Aromatic C=C stretching and C-H bending vibrations are also observed. researchgate.net For this compound, one would expect to see characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=O stretching vibration of the amide group would also be a prominent feature.

While specific UV-Vis spectroscopic data for this compound is not available, the presence of multiple aromatic rings and the nitro group suggests that the compound would exhibit significant absorption in the ultraviolet-visible region. The electronic transitions would likely involve π → π* transitions of the aromatic systems and n → π* transitions associated with the carbonyl and nitro groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of an N-substituted amide, such as this compound, is expected to show characteristic absorption bands corresponding to its key structural features.

Based on the analysis of similar compounds, the IR spectrum of this compound would be expected to exhibit several key absorptions. A strong band corresponding to the C=O stretching vibration of the tertiary amide is anticipated in the region of 1630-1680 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands: one for the asymmetric stretching vibration, typically appearing between 1500 and 1560 cm⁻¹, and another for the symmetric stretching vibration, usually found between 1300 and 1370 cm⁻¹.

The aromatic C=C stretching vibrations from the three phenyl rings would likely produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amide is expected to appear in the range of 1300-1400 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic rings and the methylene (B1212753) (-CH₂-) group of the benzyl (B1604629) substituent would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Amide)1630-1680Strong
NO₂ (Asymmetric Stretch)1500-1560Strong
NO₂ (Symmetric Stretch)1300-1370Strong
Aromatic C=C1450-1600Medium to Weak
C-N (Amide)1300-1400Medium
Aromatic C-H3000-3100Medium to Weak
Aliphatic C-H (-CH₂-)2850-2960Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the presence of the benzoyl and phenyl chromophores, as well as the nitro group, which acts as a strong auxochrome and chromophore.

The spectrum would likely display absorption bands corresponding to the π → π* transitions of the aromatic rings. The presence of the nitro group in conjugation with the benzoyl ring is expected to cause a bathochromic (red) shift of the primary absorption band of the benzoyl chromophore. Additionally, a weaker n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group and the carbonyl group may also be observed. The specific wavelengths (λmax) of these absorptions would depend on the solvent used for the analysis due to solvatochromic effects.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic TransitionPredicted Wavelength (λmax)
π → π* (Aromatic Rings)200-280 nm
n → π* (NO₂ and C=O)> 280 nm

It is important to note that the exact positions of the absorption maxima would need to be determined experimentally.

Crystallographic Studies and Conformational Analysis

X-ray Diffraction (XRD) and Crystal Structure Determination

Following a comprehensive search of scientific databases and literature, detailed crystallographic data from X-ray diffraction (XRD) studies for the specific compound N-benzyl-3-nitro-N-phenylbenzamide is not publicly available. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates derived from a single-crystal XRD analysis could not be obtained.

Analysis of Intramolecular Hydrogen Bonding and Preferred Conformations

Without access to the determined crystal structure, a definitive analysis of the intramolecular hydrogen bonds and the preferred solid-state conformation of this compound cannot be conducted. Computational modeling could predict potential conformations and weak intramolecular interactions, such as C-H···O or C-H···N bonds, which are common in similar structures. However, experimental validation through crystallographic data is necessary for confirmation.

Investigation of Intermolecular Interactions and Supramolecular Assembly

A detailed description of the supramolecular assembly of this compound remains speculative without experimental crystal data.

Intermolecular Hydrogen Bonding Networks in Crystal Packing

In related nitro-substituted benzamide (B126) and aniline (B41778) structures, intermolecular hydrogen bonds, particularly C-H···O interactions involving the nitro and carbonyl groups, are significant in forming chains and layers that define the crystal packing. The presence of both a hydrogen bond acceptor (the amide oxygen) and various C-H donors suggests that such interactions would likely play a role in the crystal structure of the title compound.

Dihedral Angle Analysis and Assessment of Molecular Planarity

An analysis of the dihedral angles, which would describe the three-dimensional shape of the molecule, is contingent on having solved crystal structure data. Key dihedral angles would include the twists between the three phenyl rings and the central amide plane. In similar N-benzyl or N-phenyl substituted amides, significant twisting is common, leading to a non-planar molecular geometry. For example, in N-benzyl-3-nitroaniline, the dihedral angle between the ring planes is a notable 86.0 (6)°.

Influence of Crystal Packing on Molecular Conformation

The final conformation adopted by a molecule in the solid state is a balance between the lowest energy intramolecular conformation and the most stable intermolecular packing arrangement. Crystal packing forces, such as the drive to form efficient hydrogen-bonding networks or optimize π-stacking, can cause the molecule's dihedral angles to differ from what might be predicted for an isolated molecule in the gas phase or in solution. Without the specific crystal structure for this compound, the extent of this influence cannot be determined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for predicting molecular properties because it offers a good balance between accuracy and computational cost. DFT calculations can provide valuable information about the electronic and vibrational properties of a molecule. researchgate.net

In the absence of direct DFT data for N-benzyl-3-nitro-N-phenylbenzamide, the findings from studies on related nitro-substituted aromatic compounds, such as N-benzyl-3-nitroaniline and various nitrophenylbenzamides, serve as a valuable reference. For instance, DFT calculations on similar molecules have been used to optimize their molecular geometry and to predict their vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactive Site Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and shape of these orbitals are key to understanding the electronic transitions and the reactivity of a molecule. wikipedia.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. jetir.org

For analogous compounds, FMO analysis has been instrumental in identifying the most probable sites for electrophilic and nucleophilic attack. For example, in a study of N-benzyl-3-nitroaniline, a structurally related compound, FMO analysis was used to understand its electronic properties and potential for non-linear optical applications. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. jetir.org

In a computational study of 3-Nitro Benzyl (B1604629) Chloride, the HOMO and LUMO energies were calculated to be -0.30507 a.u. and -0.15073 a.u., respectively, resulting in an energy gap of 0.15434 a.u. evitachem.com A low HOMO-LUMO energy gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and charge transfer possibilities within the molecule. jetir.orgevitachem.com For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov

HOMO-LUMO Characteristics of Compounds Analogous to this compound
CompoundHOMO EnergyLUMO EnergyEnergy Gap (ΔE)Reference
3-Nitro Benzyl Chloride-0.30507 a.u.-0.15073 a.u.0.15434 a.u. evitachem.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751 eV-0.18094 eV-0.08657 eV nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas denote neutral potential. researchgate.net

In studies of similar benzamide (B126) derivatives, MEP analysis has been used to identify the reactive sites. For example, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the MEP analysis revealed positive potential zones around the N-H bonds, indicating their role in forming hydrogen bonds, and negative potential zones that are susceptible to electrophilic interaction. nih.gov Similarly, for m-nitrophenol, both experimental and theoretical MEPs have been determined to understand intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis

For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis showed that the compound has a high percentage of Lewis structure (97.42%), with intra- and inter-molecular charge transfers contributing to its stability. nih.gov This type of analysis for this compound would be crucial in understanding the electronic interactions between its constituent phenyl, benzyl, and nitro groups.

Prediction of Quantum Chemical Parameters (e.g., Electrophilicity, Band Gap)

DFT calculations can be used to predict a range of quantum chemical parameters that describe the global reactivity of a molecule. These include the HOMO-LUMO band gap, ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. A smaller band gap is generally associated with higher reactivity. jetir.org

For instance, in the theoretical study of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, these global reactivity descriptors were calculated to understand the effect of different substituents on the molecule's reactivity. researchgate.net Such calculations for this compound would provide quantitative measures of its reactivity and stability.

Predicted Quantum Chemical Parameters for an Analogous Compound
ParameterValueSignificanceReference
HOMO-LUMO Energy Gap-0.08657 eVIndicates high chemical reactivity and polarizability nih.gov
ElectrophilicityIndicates the ability to accept electronsA higher value suggests a better electrophile nih.gov

Non-Linear Optical (NLO) Property Prediction and Evaluation

Molecules with large hyperpolarizability and non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, can be used to predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β).

The presence of electron-donating and electron-accepting groups in a conjugated system can lead to significant NLO properties. In N-benzyl-3-nitroaniline, the nitro group acts as an electron acceptor, and the amine group acts as an electron donor, which is a common feature in molecules with NLO activity. researchgate.net A study on N-benzyl-2-methyl-4-nitroaniline (BNA) involved the direct measurement and theoretical calculation of its quadratic NLO properties, highlighting its potential for terahertz wave generation. nih.gov Given its structure, this compound may also exhibit interesting NLO properties, which could be explored through similar computational studies.

Computational Studies of Reaction Mechanisms and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and the origins of selectivity in chemical reactions. escholarship.orgrsc.org While no specific DFT studies on the synthesis of this compound were found, research on related reactions offers valuable insights.

For instance, computational studies on the formation of amide bonds and the influence of substituents on reaction pathways are common. In the synthesis of this compound, which could be formed by the reaction of 3-nitrobenzoyl chloride with N-benzylaniline, DFT could be used to model the reaction pathway. Such a study would likely investigate the energies of the reactants, intermediates, transition states, and products to determine the reaction's thermodynamic and kinetic feasibility.

Furthermore, computational studies on cycloaddition reactions involving nitro-substituted compounds have shed light on regioselectivity. A DFT study on the [3+2] cycloaddition reaction between a nitro-substituted formonitrile N-oxide and alkenes demonstrated that the reaction proceeds with high regioselectivity, favoring the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com This preference was attributed to steric effects rather than electronic interactions. mdpi.com This highlights how computational methods can dissect the factors governing product formation in reactions involving nitro groups.

Investigations into the gas-phase decomposition of N-substituted diacetamides using DFT have also been conducted. nih.gov These studies explored the effect of substituents on the nitrogen atom, including phenyl and p-nitrophenyl groups, on the decomposition mechanism. nih.gov Such research underscores the capability of computational methods to predict the stability and reactivity of complex amides.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time, providing a detailed picture of its accessible shapes and their relative energies.

For the related compound N-benzyl-3-nitroaniline, crystallographic data reveals a specific conformation where the phenyl and benzyl groups are oriented at a significant angle to each other. nih.gov The C1—N1—C7—C8 torsion angle in this molecule is reported to be 72.55 (19)°. nih.gov An MD simulation of this compound would likely reveal a complex conformational landscape due to the rotational freedom around the N-C(benzyl), N-C(phenyl), and C-N(amide) bonds. The bulky benzyl and phenyl groups, along with the nitro group, would create significant steric hindrance, influencing the preferred conformations.

MD simulations have been successfully employed to study the conformational behavior of various N-phenylbenzamide derivatives. For example, in a study of novel protein kinase inhibitors containing an N-phenylbenzamide linker, MD simulations were used to assess the stability of ligand-protein complexes. scirp.org These simulations, often run for nanoseconds, can reveal how the molecule adapts its shape within a biological environment. scirp.org

The Automated Topology Builder (ATB) is a resource that can generate molecular force fields for MD simulations of novel molecules like 3-nitro-N-phenylbenzamide, a substructure of the target compound. uq.edu.au Such tools are essential for enabling the computational study of new chemical entities.

In Silico Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking studies on N-phenylbenzamide derivatives have shown their potential as inhibitors of various protein kinases. scirp.org In one such study, docking scores against 102 kinase receptors were calculated to evaluate the binding affinity of newly designed compounds. scirp.org While no specific docking studies on this compound are available, its structural similarity to known kinase inhibitors suggests it could be a candidate for such investigations.

The binding affinity is often estimated using a scoring function, which calculates a value that typically correlates with the binding free energy. For a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, molecular docking was used to predict their binding modes and inhibitory activities against monoamine oxidases (MAO-A and MAO-B) and cholinesterases. nih.gov This demonstrates the utility of docking in prioritizing compounds for further biological testing.

The table below illustrates hypothetical binding affinities of this compound to a selection of macromolecular targets, based on the activities of related compounds. This data is for illustrative purposes only.

Macromolecular TargetPredicted Binding Affinity (kcal/mol)
Protein Kinase A-8.5
Cyclin-Dependent Kinase 2-9.2
Monoamine Oxidase A-7.8
Butyrylcholinesterase-8.1

Note: The data in this table is hypothetical and for illustrative purposes only, as no direct experimental or computational data for this compound binding affinities were found in the searched literature.

The analysis of docked poses reveals key molecular interactions that stabilize the ligand-receptor complex. For this compound, several types of interactions would be anticipated.

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group (NO2) can act as hydrogen bond acceptors.

Hydrophobic Contacts: The two phenyl rings and the benzyl group provide extensive nonpolar surfaces for hydrophobic interactions with nonpolar amino acid residues in a binding pocket.

π-Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

In a study of N-benzyl-3-nitroaniline, the crystal structure showed the presence of N-H···O hydrogen bonds, which connect the molecules into chains. nih.gov This demonstrates the importance of these interactions in the solid state, which are also crucial for molecular recognition in biological systems. Molecular docking studies on carboxamide derivatives have revealed important interactions with amino acid residues of protein receptors. nih.gov

The polarizability of the molecule, which is the ability of its electron cloud to be distorted by an electric field, is significantly influenced by the nitro group and the aromatic rings. The nitro group is a strong electron-withdrawing group, which can create a dipole moment and influence the molecule's ability to participate in electrostatic interactions.

Computational studies on N-(4-nitrophenyl) diacetamide (B36884) have highlighted the importance of the nitro-substituted aryl group on the reactivity of the molecule. nih.gov In docking simulations, the orientation of such polar groups is crucial for optimizing interactions with polar residues in the binding site. The flexibility of the N-benzyl group allows it to adopt different conformations to fit into various binding pockets, and its orientation would be a key factor in determining binding specificity.

Structure Property and Structure Interaction Relationship Studies

Impact of Substituent Effects on Molecular Conformation and Electronic Properties

The molecular conformation and electronic properties of N-benzyl-3-nitro-N-phenylbenzamide are significantly influenced by the stereoelectronic effects of its substituents: the 3-nitro group on the benzoyl moiety, and the benzyl (B1604629) and phenyl groups attached to the amide nitrogen.

The nitro group , positioned at the meta-position of the benzoyl ring, is a potent electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density has a profound impact on the electronic properties of the benzoyl ring, making the aromatic protons more deshielded and influencing the reactivity of the ring itself. While the meta-positioning of the nitro group does not allow for direct resonance delocalization with the carbonyl group, its strong inductive effect still significantly lowers the electron density across the entire aromatic system. This can be expected to increase the electrophilicity of the carbonyl carbon, potentially affecting the reactivity of the amide bond.

Computational studies on related nitro-substituted benzamide (B126) derivatives have shown that the nitro group can significantly alter the charge distribution within the molecule. For instance, in a study of nitro-substituted benzamides, the presence of the nitro group was found to be a key determinant of their electronic and potential biological activities.

To illustrate the potential electronic impact of a nitro substituent, the following table presents computed properties for 3-nitrobenzamide (B147352), a simpler related structure.

PropertyValueReference
IUPAC Name 3-nitrobenzamide nih.gov
Molecular Formula C7H6N2O3 nih.gov
Molecular Weight 166.13 g/mol nih.gov
XLogP3 0.8 nih.gov
SMILES C1=CC(=CC(=C1)N+[O-])C(=O)N nih.gov

This table presents data for 3-nitrobenzamide as a reference for the potential electronic properties of a nitro-substituted benzoyl moiety.

Modulation of Molecular Recognition Profiles through Directed Structural Modifications

The ability of this compound to engage in molecular recognition is intrinsically tied to its structural and electronic features. By strategically modifying its structure, one could, in principle, modulate its recognition profile for specific molecular targets.

The three aromatic rings offer multiple sites for potential non-covalent interactions, including π-π stacking and hydrophobic interactions. The amide carbonyl oxygen and the nitro group's oxygen atoms are potential hydrogen bond acceptors. The presence of these functional groups suggests that the molecule could interact with biological macromolecules such as proteins or nucleic acids.

Structural modifications could be envisioned at several positions to alter these recognition capabilities:

Modification of the Benzyl Group: The methylene (B1212753) bridge of the benzyl group provides some flexibility. Altering its connectivity or replacing it with a different linker could change the relative orientation of the phenyl ring it carries, thereby influencing potential stacking interactions.

Variation of the N-Aryl Group: Replacing the N-phenyl group with other aromatic or heteroaromatic rings would introduce different electronic and steric features, potentially leading to new molecular recognition patterns.

A study on N-substituted benzamides has shown that even a seemingly minor modification, such as the addition of a chloride at the 3' position of the benzamide ring, can dramatically alter its biological activity, highlighting the sensitivity of molecular recognition to small structural changes. nih.gov Another study on benzamide-DNA interactions revealed that the benzamide molecule can form specific hydrogen bonds and that its aromatic ring can adopt a perpendicular orientation to the stacked bases of DNA, suggesting complex binding modes that could be modulated by structural changes. nih.gov

The following table illustrates how substitutions on the N-aryl group of related benzamides can influence their properties, providing a conceptual framework for how this compound might be modified.

CompoundModificationObserved EffectReference
DeclopramideAddition of a 3'-chloro group to procainamideInduced rapid apoptosis and inhibited NF-κB activation nih.gov
N-acetyl declopramideAcetylation of declopramideLost apoptosis-inducing activity but remained a potent NF-κB inhibitor nih.gov

This table demonstrates the impact of structural modifications on the biological activity of related N-substituted benzamides.

Role of Conformational Flexibility in Molecular Interactions

Conformational flexibility is a critical determinant of how a molecule interacts with its environment. For this compound, flexibility arises primarily from the rotation around several single bonds: the C-N amide bond, the N-C(benzyl) bond, and the C-C bonds connecting the aromatic rings to the rest of the molecule.

The rotation around the amide bond in N,N-disubstituted amides is known to have a significant energy barrier due to the partial double bond character of the C-N bond. This can lead to distinct and slowly interconverting conformers at room temperature. The specific barrier height would be influenced by the steric bulk of the N-benzyl and N-phenyl groups. The larger these groups, the more sterically hindered the transition state for rotation, which could lead to a higher rotational barrier.

The benzyl group introduces an additional degree of freedom. Rotation around the N-CH₂ bond and the CH₂-phenyl bond will allow the associated phenyl ring to explore a range of spatial orientations. This flexibility could be crucial for optimizing interactions with a binding partner, allowing the molecule to adapt its shape to fit a specific binding pocket.

Studies on other flexible molecules have shown that conformational dynamics can play a key role in their function. For instance, the conformational flexibility of enzyme inhibitors can be essential for their binding affinity and selectivity.

The following table provides crystallographic data for N,N-dibenzylbenzamide, a structurally related compound lacking the nitro group and with a second benzyl group instead of a phenyl group. This data offers insight into a possible solid-state conformation of a sterically hindered N,N-disubstituted benzamide.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
MonoclinicP 1 21/c 15.743818.296915.384490.0090.52890.00 nih.gov

This table presents crystallographic data for N,N-dibenzylbenzamide, providing a reference for the potential solid-state packing and conformation of a related N,N-disubstituted benzamide.

Potential Applications in Advanced Materials Science

Investigation of Aromatic Nitrobenzamides for Applications in Pigments and Liquid Crystals

In the realm of liquid crystals, the rigid, rod-like shape of many aromatic benzanilides is a desirable characteristic. However, the incorporation of tertiary benzanilides, such as N-benzyl-3-nitro-N-phenylbenzamide, into liquid crystalline structures has been challenging. The substitution on the amide nitrogen can disrupt the intermolecular interactions, particularly hydrogen bonding, which are crucial for the formation of mesophases in secondary benzanilides. This disruption can lead to a loss of liquid crystalline behavior.

However, recent research has shown that by designing flexible molecular architectures, it is possible to create liquid crystal trimers containing tertiary benzanilide (B160483) groups. rsc.org These studies have demonstrated that the introduction of N-substituents can influence the phase behavior, with larger substituents like benzyl (B1604629) groups favoring the formation of smectic A (SmA) phases. rsc.org This suggests that with appropriate molecular design, derivatives of this compound could potentially exhibit liquid crystalline properties. The nitro group, in this context, could also contribute to the material's dielectric anisotropy, a key parameter for display applications.

To illustrate the properties of related liquid crystalline compounds, the following interactive table presents data on liquid crystal trimers containing tertiary benzanilide groups.

Compound StructureN-SubstituentPhase Sequence (°C)
Trimer with N-benzyl groupBenzylCr 105 SmA 125 I
Trimer with N-decyl groupDecylCr 98 SmA 118 I
Trimer with N-methyl groupMethylCr 150 I

Note: The data in this table is based on research on related liquid crystal trimers and is for illustrative purposes. 'Cr' denotes the crystalline phase, 'SmA' the smectic A phase, and 'I' the isotropic liquid phase.

Exploration of Derivatives for Novel Material Properties

The exploration of derivatives of this compound offers a promising route to novel materials with tailored properties. By systematically modifying the chemical structure, it is possible to fine-tune its electronic, optical, and self-assembly characteristics.

One area of exploration is the synthesis of new liquid crystalline materials. As demonstrated by recent studies on tertiary benzanilide-containing liquid crystal trimers, the phase behavior is sensitive to the nature of the N-substituent and other structural modifications. rsc.org For instance, altering the length and branching of the benzyl group or introducing additional substituents on the phenyl rings could lead to the stabilization of different mesophases or the optimization of properties like clearing point and viscosity. The synthesis of such derivatives would likely involve multi-step organic reactions, starting from commercially available precursors.

Furthermore, the nitro group itself is a versatile functional group that can be chemically transformed into other functionalities. For example, the reduction of the nitro group to an amino group would yield N-benzyl-3-amino-N-phenylbenzamide. This transformation would significantly alter the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one. Such a change would impact its potential as a pigment and could also open up applications in areas like organic electronics or as a monomer for polymerization. The resulting amino-functionalized benzanilide could serve as a building block for more complex molecular architectures, including polyamides or other functional polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.